molecular formula C8H17NO3 B1599902 Ethyl 2,2-diethoxyacetimidate CAS No. 71648-28-7

Ethyl 2,2-diethoxyacetimidate

Cat. No. B1599902
CAS RN: 71648-28-7
M. Wt: 175.23 g/mol
InChI Key: VCJBDFPSHPBLAO-UHFFFAOYSA-N
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Description

Ethyl 2,2-diethoxyacetimidate, also known as Methyl 2,2-diethoxyacetiMidate, 2,2-diethoxy-acetimidic acid ethyl ester, 2,2-Diethoxyethanimidic acid ethyl ester, Ethanimidic acid, 2,2-diethoxy-, ethyl ester, and Methyl-2,2-doethoxyacetimidate, is a chemical compound with the molecular formula C8H17NO3 . Its molecular weight is 175.23 .


Synthesis Analysis

The synthesis of Ethyl 2,2-diethoxyacetimidate involves a multi-step reaction. The first step involves the use of P2O5 and quinoline. The second step involves the use of alcoholic HCl at 0°C. The resulting hydrochloride is then decomposed with a K2CO3 solution at -5°C .

Scientific Research Applications

Chiral Acetate Equivalents in Aldol Condensations

Ethyl N-methoxyacetimidate, a derivative of Ethyl 2,2-diethoxyacetimidate, has been utilized in aldol-type condensations. This compound enables the creation of optically active β-hydroxyesters with significant enantiomeric excess (Bernardi, Colombo, & Gennari, 1984)(Bernardi, Colombo, & Gennari, 1984).

Synthesis of Pyrazines

Ethyl 2,2-diethoxyacetimidate is a key precursor in the synthesis of pyrazines, a class of organic compounds with applications in pharmaceuticals and agrochemicals (Keir, Maclennan, & Wood, 1978)(Keir, Maclennan, & Wood, 1978).

Intermediate in Cilastatin Synthesis

Ethyl 2,2-diethoxyacetimidate serves as an intermediate in the synthesis of cilastatin, a medication that inhibits renal dipeptidase (Xin-zhi, 2006)(Xin-zhi, 2006).

Biodegradable Chelating Agents

In the context of environmental sustainability, derivatives of Ethyl 2,2-diethoxyacetimidate are explored as alternatives to traditional chelating agents in various industrial applications (Pinto, Neto, & Soares, 2014)(Pinto, Neto, & Soares, 2014).

Cross-linking Protein NH2 Groups

Ethyl bromoacetimidate, related to Ethyl 2,2-diethoxyacetimidate, has been utilized for cross-linking protein NH2 groups, providing insights into protein structure and function (Diopoh & Olomucki, 1979)(Diopoh & Olomucki, 1979).

Synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate

Ethyl 2,2-diethoxyacetimidate has been used in the synthesis of ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, an intermediate in pharmaceutical synthesis (Xiao & Bing, 2006)(Xiao & Bing, 2006).

Synthesis of 6-Amino and 6-Ethoxy-2(1H)-pyridone Derivatives

Ethyl 2,2-diethoxyacetimidate is involved in the synthesis of pyridone derivatives, which have potential applications in medicinal chemistry (Cocco, Congiu, Maccioni, & Plumitallo, 2009)(Cocco, Congiu, Maccioni, & Plumitallo, 2009).

Inhibitory Effect on Ornithine Decarboxylase

Compounds derived from Ethyl N-hydroxyacetimidate, a related compound, have shown inhibitory effects on ornithine decarboxylase, with potential implications in the treatment of diseases like leishmaniasis (Khomutov et al., 2010)(Khomutov et al., 2010).

Electrophilic Amination Approaches

The reaction of ethyl-[N-(diethoxyphosphoryl)]formimidate, a compound related to Ethyl 2,2-diethoxyacetimidate, with Grignard reagents represents a novel approach to electrophilic amination, a key step in many synthetic routes (Zawadzki, 1988)(Zawadzki, 1988).

properties

IUPAC Name

ethyl 2,2-diethoxyethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-4-10-7(9)8(11-5-2)12-6-3/h8-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJBDFPSHPBLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=N)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30992222
Record name Ethyl 2,2-diethoxyethanimidate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-diethoxyacetimidate

CAS RN

71648-28-7
Record name Ethyl 2,2-diethoxyethanimidate
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Record name Ethyl 2,2-diethoxyacetimidate
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Record name Ethyl 2,2-diethoxyethanimidate
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Record name Ethyl 2,2-diethoxyacetimidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Nagashima, H Inoue, N Yoshioka - Polyhedron, 2003 - Elsevier
2-(Thieno[3,4-d]imidazol-2-yl)-1,3-dihydro-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (2) was designed and synthesized. Compound 2 was stable in a solid state but unstable in …
Number of citations: 4 www.sciencedirect.com

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